molecular formula C19H18N2O3 B14441330 1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole CAS No. 76099-45-1

1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole

Cat. No.: B14441330
CAS No.: 76099-45-1
M. Wt: 322.4 g/mol
InChI Key: HESJQDPLCMGQPK-UHFFFAOYSA-N
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Description

1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core, an oxirane ring, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with epoxides and dioxolane derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and dioxolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while substitution reactions can introduce various functional groups into the benzimidazole or dioxolane rings.

Scientific Research Applications

1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The benzimidazole core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole is unique due to its combination of the benzimidazole core, oxirane ring, and dioxolane ring, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.

Properties

CAS No.

76099-45-1

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

1-(oxiran-2-ylmethyl)-2-(2-phenyl-1,3-dioxolan-2-yl)benzimidazole

InChI

InChI=1S/C19H18N2O3/c1-2-6-14(7-3-1)19(23-10-11-24-19)18-20-16-8-4-5-9-17(16)21(18)12-15-13-22-15/h1-9,15H,10-13H2

InChI Key

HESJQDPLCMGQPK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5CO5

Origin of Product

United States

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